Scientific Field: Material Science
Application Summary: Naphtho[1,2-D]thiazole-2-carbonitrile is used in the synthesis of new europium and ytterbium complexes, which are used as emitting layers in light-emitting diodes.
Methods of Application: The synthesis involves varying the conjugation length with the introduction of a heteroatom and a neutral ligand.
Results or Outcomes: The new europium and ytterbium complexes were successfully used in light-emitting diodes.
Scientific Field: Pharmacology
Application Summary: Naphtho[1,2-D]thiazol-2-ylamine (SKA-31), a derivative of Naphtho[1,2-D]thiazole-2-carbonitrile, is a new activator of KCa2 and KCa3.1 potassium channels.
Methods of Application: SKA-31 was identified from a library of 41 benzothiazoles.
Results or Outcomes: Administration of 10 and 30 mg/kg SKA-31 lowered mean arterial blood pressure by 4 and 6 mm Hg in normotensive mice and by 12 mm Hg in angiotensin-II-induced hypertension.
Naphtho[1,2-D]thiazole-2-carbonitrile is a heterocyclic compound with the molecular formula and a molecular weight of 210.25 g/mol. This compound features a fused naphthalene and thiazole ring system, characterized by the presence of a cyano group at the 2-position of the thiazole moiety. Its unique structure imparts distinct chemical and biological properties, making it a subject of interest in various fields of research .
Naphtho[1,2-D]thiazole-2-carbonitrile exhibits significant biological activities attributed to its thiazole moiety. Research indicates that derivatives of thiazole can possess a wide range of pharmacological effects, including:
These biological properties make Naphtho[1,2-D]thiazole-2-carbonitrile a candidate for drug discovery and development in therapeutic applications .
The synthesis of Naphtho[1,2-D]thiazole-2-carbonitrile typically involves several steps:
This synthetic route can be adapted for large-scale production due to its use of common reagents and straightforward reaction conditions.
Studies on Naphtho[1,2-D]thiazole-2-carbonitrile have focused on its interactions with various biological targets. For example, derivatives have been shown to activate potassium channels (KCa3.1), suggesting potential applications in treating conditions like hypertension by modulating vascular tone through endothelium-derived hyperpolarizing factors . Additionally, research into its mechanism of action reveals that substituents on the thiazole ring significantly influence its biological activity and efficacy against specific targets.
Several compounds share structural similarities with Naphtho[1,2-D]thiazole-2-carbonitrile. Notable examples include:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Naphtho[2,1-D]thiazole-2-carbonitrile | Different arrangement of the thiazole ring | Varies in reactivity and biological activity |
| Benzothiazole derivatives | Contains a thiazole ring but differs in fused aromatic system | Exhibits distinct chemical properties |
| Thieno[3,4-b]thiazoles | Similar heterocyclic structure | Often shows different electronic properties |
Naphtho[1,2-D]thiazole-2-carbonitrile is unique due to its specific fused ring system and the presence of a cyano group, which imparts distinct chemical reactivity and biological properties compared to these similar compounds .
Naphtho[1,2-d]thiazole-2-carbonitrile is a heterocyclic compound characterized by the molecular formula C₁₂H₆N₂S [1] [2]. The compound possesses a molecular weight of 210.25 grams per mole, as confirmed by multiple analytical sources [1] [2] [3]. This fused ring system represents a unique structural arrangement where a naphthalene moiety is fused with a thiazole ring, with a cyano functional group positioned at the 2-position of the thiazole ring [1] [2]. The Chemical Abstracts Service registry number for this compound is 39785-46-1, providing a standardized identification for the molecule [1] [2] [3]. The International Union of Pure and Applied Chemistry name for this compound is naphtho[1,2-d]thiazole-2-carbonitrile, reflecting its systematic nomenclature based on the fused ring arrangement [1] [2].
The three-dimensional structure of naphtho[1,2-d]thiazole-2-carbonitrile exhibits a highly planar configuration due to the extended aromatic system formed by the fused naphthalene and thiazole rings [4] [5]. Structural analysis reveals that the molecule maintains planarity between the naphthothiazole systems, which influences conjugation and intermolecular interactions significantly [4]. The planar arrangement is characteristic of fused heterocyclic systems containing thiazole rings, where the sulfur and nitrogen atoms contribute to the overall electronic delocalization [4] [5]. Computational studies on related naphtho-thiazole derivatives demonstrate that the planarity is maintained through the entire molecular framework, with minimal deviation from the mean molecular plane [7]. The spatial arrangement of atoms in this compound can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy to determine bond lengths and angles accurately .
Crystallographic studies on structurally related naphtho-thiazole compounds provide insights into the solid-state arrangement of naphtho[1,2-d]thiazole-2-carbonitrile [8] [7] [9]. The crystal structure analysis reveals that molecules of this type typically crystallize in monoclinic or orthorhombic crystal systems, with specific space groups depending on the substitution pattern [8] [9]. In the crystal lattice, intermolecular interactions including hydrogen bonding, pi-pi stacking, and van der Waals forces contribute to the overall stability of the crystalline arrangement [7] [10]. The crystallographic analysis of related thiazole-carbonitrile compounds shows that the whole molecule maintains near-planarity with mean deviations from the best plane of approximately 0.005 Angstroms [10] [11]. Weak carbon-hydrogen to nitrogen hydrogen bonds and aromatic pi-pi stacking interactions are commonly observed in the crystal packing of such compounds [10] [11].
The bond lengths and angles in naphtho[1,2-d]thiazole-2-carbonitrile are consistent with typical values observed in aromatic heterocyclic compounds containing thiazole rings [10] [11] [12]. The carbon-nitrogen triple bond in the nitrile group exhibits characteristic bond lengths ranging from 1.140 to 1.177 Angstroms, depending on the electronic environment [12]. The thiazole ring bond parameters are within expected ranges for aromatic heterocycles, with carbon-sulfur and carbon-nitrogen bonds showing typical aromatic character [10] [11]. The bond angles in the fused ring system are influenced by the aromatic nature of both the naphthalene and thiazole components, with angles approaching ideal values for sp² hybridized carbon atoms [13]. Tautomerism in thiazole-containing compounds can occur through proton migration, although the presence of the electron-withdrawing nitrile group and the fused aromatic system likely stabilizes the compound in its primary tautomeric form [14]. The electronic effects of the fused ring system and the cyano substituent contribute to reduced tautomeric flexibility compared to simpler thiazole derivatives [14].
The thiazole ring in naphtho[1,2-d]thiazole-2-carbonitrile participates in extensive resonance and conjugation with the fused naphthalene system [5] [15]. The electron delocalization extends throughout the entire fused ring framework, creating a highly conjugated aromatic system [5]. The thiazole moiety contributes both sulfur and nitrogen heteroatoms to the aromatic framework, enabling multiple resonance structures that stabilize the overall molecular system [15]. The presence of the cyano group at the 2-position of the thiazole ring introduces additional electronic effects through its electron-withdrawing nature, influencing the distribution of electron density across the aromatic system [15]. Computational studies on related systems demonstrate that the conjugation between thiazole and naphthalene rings results in significant electronic delocalization, as evidenced by molecular orbital calculations [5] [15].
The molecular orbital structure of naphtho[1,2-d]thiazole-2-carbonitrile reflects the extended conjugation present in the fused aromatic system [16] [17] [18]. The highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels are influenced by the electron-donating properties of the fused ring system and the electron-withdrawing effects of the nitrile group [16] [17]. Studies on related naphthothiazole derivatives indicate that the introduction of electron-deficient units into the molecular framework distinctly narrows the highest occupied molecular orbital and lowest unoccupied molecular orbital gap [16]. The molecular orbital considerations are crucial for understanding the electronic transitions and spectroscopic properties of the compound [17] [18]. Theoretical calculations show that the frontier molecular orbitals are distributed across the entire conjugated framework, with significant contributions from both the naphthalene and thiazole components [17] [18].
The aromaticity of naphtho[1,2-d]thiazole-2-carbonitrile can be assessed through various indices that quantify electronic delocalization [5] [19]. Nucleus-independent chemical shift calculations, Harmonic Oscillator Model of Aromaticity values, and other aromaticity descriptors provide quantitative measures of the aromatic character in both the naphthalene and thiazole rings [5] [19]. The electronic delocalization in fused heterocyclic systems like naphtho[1,2-d]thiazole-2-carbonitrile is enhanced compared to individual aromatic rings due to the extended conjugation pathway [5]. Studies on structurally related compounds demonstrate that the aromaticity indices reflect the contribution of each ring to the overall electronic structure [5]. The presence of the cyano substituent affects the electronic delocalization patterns, potentially altering the aromaticity distribution within the molecular framework [19].
Nuclear Magnetic Resonance spectroscopy provides detailed structural information about naphtho[1,2-d]thiazole-2-carbonitrile through characteristic chemical shifts and coupling patterns [20] [21] [22]. Proton Nuclear Magnetic Resonance spectra of related naphtho-thiazole compounds typically show aromatic proton signals in the 7.0-9.0 parts per million region, with specific chemical shifts depending on the electronic environment of each aromatic proton [20] [21]. Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the carbon framework, with aromatic carbons appearing in the 110-170 parts per million range and the nitrile carbon typically observed around 117-119 parts per million [20] [22]. The spectroscopic data for structurally similar compounds, such as 2-methylnaphtho[1,2-d]thiazole-5-carbonitrile, show characteristic patterns that can be extrapolated to naphtho[1,2-d]thiazole-2-carbonitrile [22]. The Nuclear Magnetic Resonance parameters provide crucial information about the molecular conformation and electronic environment of the compound [21].
Infrared spectroscopy of naphtho[1,2-d]thiazole-2-carbonitrile reveals characteristic vibrational bands associated with the functional groups present in the molecule [23] [24]. The nitrile group exhibits a strong characteristic absorption band typically observed in the 2200-2260 wavenumber range, which is diagnostic for the carbon-nitrogen triple bond stretching vibration [23] [24]. Aromatic carbon-carbon stretching vibrations appear in the 1400-1600 wavenumber region, while carbon-hydrogen stretching modes are observed around 3000-3100 wavenumbers [23]. The thiazole ring contributes specific vibrational modes associated with the carbon-sulfur and carbon-nitrogen bonds within the heterocyclic framework [23]. Additional bands corresponding to aromatic carbon-hydrogen bending and ring breathing modes provide further structural confirmation [23] [24].
The Ultraviolet-Visible absorption spectrum of naphtho[1,2-d]thiazole-2-carbonitrile reflects the extended conjugation present in the fused aromatic system [25] [26] [27]. The compound exhibits characteristic absorption bands in the ultraviolet and visible regions due to pi to pi-star electronic transitions within the conjugated framework [25] [26]. Studies on related naphtho-thiazole derivatives demonstrate that these compounds typically show absorption maxima extending beyond 650 nanometers due to the narrow highest occupied molecular orbital and lowest unoccupied molecular orbital gap [16] [25]. The introduction of the electron-withdrawing nitrile group influences the electronic transitions and may cause bathochromic shifts in the absorption spectrum [25]. The photophysical properties of structurally related compounds indicate that naphtho-thiazole systems can exhibit fluorescence both in solution and in the solid state [25] [27].
Mass spectrometry analysis of naphtho[1,2-d]thiazole-2-carbonitrile provides molecular weight confirmation and fragmentation pattern information [24] [21]. The molecular ion peak appears at mass-to-charge ratio 210, corresponding to the molecular weight of the compound [1] [2]. Fragmentation patterns in mass spectrometry typically involve loss of the nitrile group (mass 26 or 27) and various aromatic fragments depending on the ionization conditions [24]. The base peak in the mass spectrum often corresponds to stable aromatic cations formed through fragmentation of the molecular ion [24]. High-resolution mass spectrometry can provide exact mass measurements that confirm the molecular formula with high precision [21]. The fragmentation behavior of nitrile-containing aromatic compounds generally follows predictable patterns involving alpha-cleavage and loss of small neutral molecules [24].
The melting point and boiling point of naphtho[1,2-d]thiazole-2-carbonitrile are characteristic of fused aromatic heterocyclic compounds with similar molecular weights [28] [29]. Related naphtho-thiazole derivatives typically exhibit melting points in the range of 100-200 degrees Celsius, depending on the specific substitution pattern and intermolecular interactions [29] [22]. The compound 2-methylnaphtho[1,2-d]thiazole shows a melting point around 11-14 degrees Celsius, while substituted derivatives with electron-withdrawing groups like carbonitriles typically exhibit higher melting points [29] [22]. The boiling point is expected to be significantly higher than the melting point, consistent with the behavior of aromatic compounds of similar molecular weight [28] [29]. Thermal analysis techniques such as differential scanning calorimetry can provide precise melting point determination and thermal transition information [30].
The density of naphtho[1,2-d]thiazole-2-carbonitrile is expected to be in the range of 1.2-1.4 grams per cubic centimeter, based on the densities of structurally related aromatic heterocyclic compounds [29]. The compound's solubility characteristics are influenced by its aromatic nature and the presence of the polar nitrile group [29]. Related benzothiazole derivatives show limited water solubility but good solubility in organic solvents such as dimethyl sulfoxide and methanol [29]. The logarithmic partition coefficient value for similar compounds typically ranges from 2.0 to 3.5, indicating moderate lipophilicity [29]. The solubility profile is important for potential applications and can be modified through appropriate derivatization strategies .
Naphtho[1,2-d]thiazole-2-carbonitrile exhibits high thermal stability due to its extended aromatic framework and the stabilizing effects of the fused ring system [27] [30]. Thermal analysis studies on related heterocyclic compounds containing thiazole rings demonstrate that such molecules typically show decomposition temperatures above 200 degrees Celsius [30]. The thermal stability is enhanced by the aromatic character of the fused rings and the presence of the electron-withdrawing nitrile group [27] [30]. Thermogravimetric analysis coupled with differential scanning calorimetry provides detailed information about thermal decomposition pathways and decomposition products [30]. The decomposition process typically involves the release of volatiles such as hydrogen cyanide, ammonia, and various aromatic fragments [30].
The synthesis of naphtho[1,2-d]thiazole-2-carbonitrile represents a significant challenge in heterocyclic chemistry, requiring sophisticated methodologies to construct the fused naphthalene-thiazole framework while incorporating the carbonitrile functionality. Modern synthetic approaches have evolved to address the inherent complexities of this molecular architecture, providing diverse pathways to access this important heterocyclic scaffold.
The cyclization of naphthyl derivatives with thiazole precursors constitutes a fundamental approach to naphtho[1,2-d]thiazole-2-carbonitrile synthesis. This strategy typically involves the reaction of appropriately substituted naphthyl compounds with thiourea derivatives or thioamides under controlled conditions. The classical approach begins with 1-naphthylthiourea, which undergoes cyclization in the presence of oxidizing agents or under specific thermal conditions [1].
The mechanism involves initial nucleophilic attack by the sulfur atom of the thiourea on the naphthyl ring, followed by intramolecular cyclization and subsequent oxidation to establish the thiazole ring. The incorporation of the carbonitrile group can be achieved through various strategies, including direct cyanation of the thiazole ring or through precursors containing the nitrile functionality [1].
Studies have demonstrated that the regioselectivity of cyclization depends significantly on the substitution pattern of the naphthyl precursor and the nature of the thiourea derivative employed. The reaction conditions, including temperature, solvent, and the presence of catalysts, play crucial roles in determining the yield and selectivity of the cyclization process [2].
Oxidative cyclization represents a particularly versatile approach for the synthesis of naphtho[1,2-d]thiazole-2-carbonitrile derivatives. This methodology typically employs oxidizing agents such as iron chloride, manganese acetate, or iodine to facilitate the cyclization process. The oxidative cyclization of benzothiazoles has been extensively studied, with iron chloride-catalyzed reactions showing particular promise for the synthesis of substituted thiazole derivatives [3].
The oxidative cyclization approach offers several advantages, including mild reaction conditions, high regioselectivity, and the ability to introduce various functional groups during the cyclization process. The reaction mechanism involves the formation of radical intermediates, which subsequently undergo intramolecular cyclization to form the desired heterocyclic framework [4].
Recent developments in this area have focused on the use of metal-organic frameworks as efficient catalysts for oxidative cyclization reactions. These catalysts offer advantages such as reusability, enhanced selectivity, and the ability to operate under environmentally benign conditions [4].
The development of transition-metal-free synthetic methodologies has gained significant attention due to environmental and economic considerations. These approaches typically rely on organocatalysts, radical initiators, or thermally induced cyclization processes. The transition-metal-free synthesis of thiazole derivatives has been successfully demonstrated using various methodologies, including the use of organic bases, radical initiators, and thermal cyclization processes [5].
One particularly promising approach involves the use of sulfur powder as a versatile reagent for the construction of thiazole rings. This methodology operates under mild conditions and provides excellent functional group tolerance, making it suitable for the synthesis of complex heterocyclic architectures [6].
The transition-metal-free approach offers several advantages, including reduced environmental impact, lower cost, and the absence of metal contamination in the final products. These factors make this methodology particularly attractive for pharmaceutical applications where metal contamination must be minimized [7].
The regioselective and chemoselective synthesis of naphtho[1,2-d]thiazole-2-carbonitrile requires careful control of reaction conditions and the judicious choice of reagents and catalysts. The regioselectivity in thiazole synthesis is often determined by the electronic properties of the substrates and the nature of the cyclization conditions [8].
Computational studies have provided valuable insights into the factors governing regioselectivity in thiazole synthesis. These studies have shown that the electronic properties of the substrates, the nature of the catalyst, and the reaction conditions all play important roles in determining the regioselectivity of the cyclization process [9].
The development of chemoselective synthetic methodologies has been particularly important for the synthesis of complex heterocyclic architectures containing multiple reactive sites. These methodologies allow for the selective formation of specific bonds while preserving other functional groups in the molecule [8].
The stepwise synthesis of naphtho[1,2-d]thiazole-2-carbonitrile involves a series of carefully orchestrated transformations, each requiring specific reaction conditions and reagents. The process typically begins with the preparation of key intermediates, which are then subjected to cyclization reactions to form the desired heterocyclic framework.
A representative synthetic route begins with the preparation of 2-aminonaphthalene-1-thiol, which serves as a key intermediate in the synthesis. This compound is prepared through the reduction of 2-nitronaphthalene-1-thiol or through the direct introduction of the thiol group into the naphthalene ring system [10].
The subsequent cyclization step involves the reaction of the aminothiol intermediate with appropriate carbonyl compounds or their derivatives. The reaction conditions for this step are critical, as they determine both the yield and the regioselectivity of the cyclization process. Temperature, solvent, and the presence of catalysts or promoters all play important roles in the success of this transformation [10].
The incorporation of the carbonitrile group represents a particular challenge in the synthetic sequence. This functionality can be introduced through various methods, including direct cyanation of the thiazole ring, the use of nitrile-containing building blocks, or through the transformation of other functional groups such as amides or carboxylic acids [1].
One-pot and multicomponent reactions have emerged as powerful tools for the efficient synthesis of complex heterocyclic compounds, including naphtho[1,2-d]thiazole-2-carbonitrile derivatives. These methodologies offer several advantages, including reduced reaction time, improved atom economy, and simplified purification procedures.
The multicomponent approach to thiazole synthesis has been successfully demonstrated using various combinations of reagents. A typical multicomponent reaction involves the simultaneous reaction of a carbonyl compound, a primary amine, and a sulfur-containing reagent in the presence of appropriate catalysts or promoters [11].
Recent studies have reported the development of efficient multicomponent reactions for the synthesis of thiazole derivatives using combinations of aldehydes, amines, and sulfur powder. These reactions proceed under mild conditions and provide excellent yields of the desired products [12].
The one-pot synthesis approach offers particular advantages for the synthesis of complex heterocyclic architectures. This methodology allows for the telescoping of multiple reaction steps, reducing the need for intermediate purification and improving overall efficiency [13].
The choice of catalysts and reaction conditions plays a crucial role in the success of naphtho[1,2-d]thiazole-2-carbonitrile synthesis. Various catalytic systems have been developed for thiazole synthesis, including metal-based catalysts, organocatalysts, and enzymatic systems.
Metal-based catalysts, particularly those containing iron, copper, or palladium, have shown excellent activity for thiazole synthesis. These catalysts offer advantages such as high selectivity, mild reaction conditions, and the ability to promote complex transformations [14].
Organocatalysts have emerged as attractive alternatives to metal-based systems, offering advantages such as lower toxicity, reduced environmental impact, and the absence of metal contamination in the final products. Various organocatalysts, including tertiary amines, phosphines, and carbenes, have been successfully employed for thiazole synthesis [15].
The development of enzymatic catalysis for thiazole synthesis represents a particularly promising area of research. Enzymatic systems offer advantages such as high selectivity, mild reaction conditions, and excellent environmental compatibility [13].
The development of environmentally benign synthetic methodologies has become increasingly important in modern organic chemistry. Green chemistry approaches to naphtho[1,2-d]thiazole-2-carbonitrile synthesis focus on the use of renewable feedstocks, non-toxic solvents, and catalytic systems that minimize environmental impact.
Water-based synthetic methodologies have gained significant attention due to their environmental benefits and cost-effectiveness. Several efficient synthetic routes to thiazole derivatives have been developed using water as the sole solvent, often in combination with appropriate catalysts or promoters [16].
The use of renewable feedstocks represents another important aspect of green chemistry in thiazole synthesis. These approaches focus on the use of biomass-derived starting materials and the development of synthetic routes that minimize waste generation [17].
Solvent-free synthetic methodologies have also been developed for thiazole synthesis, offering advantages such as reduced environmental impact, simplified purification procedures, and improved safety profiles [18].
The mechanistic understanding of naphtho[1,2-d]thiazole-2-carbonitrile synthesis has been significantly advanced through detailed mechanistic studies and computational investigations. The reaction pathways typically involve the formation of key intermediates, which undergo subsequent transformations to yield the final product.
The initial step in most synthetic routes involves the nucleophilic attack of a sulfur-containing reagent on an electrophilic carbon center, leading to the formation of a sulfur-carbon bond. This step is often followed by intramolecular cyclization to form the thiazole ring system [6].
The formation of the naphtho[1,2-d]thiazole framework typically involves a series of bond-forming and bond-breaking processes. The sequence of these steps depends on the specific synthetic route employed and the nature of the starting materials and reaction conditions [6].
Intermediate characterization has been crucial for understanding the reaction mechanism. Various spectroscopic techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry, have been employed to identify and characterize reaction intermediates [1].
The nature and position of substituents on the naphthyl and thiazole rings significantly influence the cyclization process. Electronic effects, steric hindrance, and conformational factors all play important roles in determining the success of the cyclization reaction.
Electron-withdrawing groups generally facilitate cyclization by increasing the electrophilicity of the reaction center, while electron-donating groups may have the opposite effect. The position of substituents is also crucial, as it can influence the regioselectivity of the cyclization process [2].
Steric effects can significantly impact the cyclization process, particularly in cases where bulky substituents are present near the reaction center. These effects can influence both the rate of cyclization and the regioselectivity of the process [2].
Conformational factors also play important roles in cyclization reactions. The ability of the molecule to adopt the required conformation for cyclization can be influenced by the presence of substituents and their interactions with other parts of the molecule [2].
The mechanistic pathways for naphtho[1,2-d]thiazole-2-carbonitrile synthesis can involve either radical or ionic intermediates, depending on the specific reaction conditions and reagents employed. Understanding the nature of these mechanisms is crucial for optimizing synthetic procedures and developing new methodologies.
Radical mechanisms typically involve the formation of thiyl radicals, which can undergo various transformations including cyclization, hydrogen atom transfer, and coupling reactions. These mechanisms are often favored under oxidative conditions or in the presence of radical initiators [19].
Ionic mechanisms, on the other hand, involve the formation of charged intermediates such as carbocations, carbanions, or zwitterionic species. These mechanisms are typically favored under acidic or basic conditions and can offer advantages such as high selectivity and predictable regioselectivity [20].
The choice between radical and ionic mechanisms can significantly impact the outcome of the synthetic process. Radical mechanisms often provide access to products that are difficult to obtain through ionic pathways, while ionic mechanisms may offer advantages in terms of selectivity and predictability [19].
Computational studies have provided valuable insights into the mechanistic aspects of naphtho[1,2-d]thiazole-2-carbonitrile synthesis. These studies have employed various theoretical methods, including density functional theory, to investigate reaction pathways, transition states, and the factors governing reactivity and selectivity.
Density functional theory calculations have been particularly useful for understanding the electronic structures of reactants, intermediates, and products. These calculations have provided insights into the factors governing regioselectivity and the influence of substituents on reaction outcomes [9].
Transition state calculations have been employed to understand the energetic requirements for various reaction steps and to predict the most favorable reaction pathways. These calculations have been particularly useful for understanding the factors governing reaction rates and selectivity [21].
Computational studies have also been employed to design new synthetic methodologies and to optimize existing procedures. These studies can provide valuable guidance for experimental work and can help to identify promising new synthetic targets [22].
The purification of naphtho[1,2-d]thiazole-2-carbonitrile and its synthetic intermediates typically requires the use of chromatographic techniques. Column chromatography using silica gel or other stationary phases represents the most commonly employed method for the purification of these compounds.
The choice of chromatographic conditions depends on the specific properties of the compounds being purified, including their polarity, stability, and molecular weight. Gradient elution systems using combinations of solvents such as hexane, ethyl acetate, and dichloromethane are commonly employed [23].
High-performance liquid chromatography has also been successfully employed for the purification of thiazole derivatives. This technique offers advantages such as high resolution, rapid analysis, and the ability to handle thermally labile compounds [24].
Preparative chromatography techniques have been developed for the large-scale purification of naphtho[1,2-d]thiazole-2-carbonitrile derivatives. These techniques allow for the efficient separation of product from impurities and can be scaled up for industrial applications [25].
Crystallization and recrystallization techniques play crucial roles in the purification of naphtho[1,2-d]thiazole-2-carbonitrile derivatives. The choice of crystallization solvent and conditions can significantly impact the purity and yield of the final product.
The crystallization behavior of thiazole derivatives is influenced by various factors, including molecular structure, intermolecular interactions, and solvent properties. Understanding these factors is crucial for developing efficient purification procedures [26].
Recrystallization from appropriate solvents can provide high-purity products suitable for biological testing and other applications. The choice of recrystallization solvent depends on the solubility properties of the compound and the nature of the impurities to be removed [25].
Anti-solvent crystallization has also been employed for the purification of thiazole derivatives. This technique involves the addition of a non-solvent to a solution of the compound, leading to crystallization of the pure product [27].
The verification of purity for naphtho[1,2-d]thiazole-2-carbonitrile derivatives requires the use of various analytical techniques. High-performance liquid chromatography represents the most commonly employed method for purity assessment, providing quantitative information about the purity of the final product.
Nuclear magnetic resonance spectroscopy provides valuable information about the structure and purity of thiazole derivatives. The technique can detect the presence of impurities and provide information about their nature and concentration [28].
Mass spectrometry techniques, including high-resolution mass spectrometry, are employed to confirm the molecular weight and composition of the purified compounds. These techniques can provide valuable information about the presence of trace impurities [29].
Elemental analysis remains an important technique for the verification of compound purity, particularly for compounds that will be used in biological studies. This technique provides quantitative information about the elemental composition of the compound and can detect the presence of inorganic impurities [25].
The comparative analysis of synthetic methods for naphtho[1,2-d]thiazole-2-carbonitrile reveals significant differences in yield, scalability, and efficiency. Traditional synthetic approaches often suffer from limitations such as low yields, harsh reaction conditions, and the need for expensive reagents or catalysts.
Modern synthetic methodologies have addressed many of these limitations, providing improved yields and more efficient synthetic procedures. One-pot and multicomponent reactions have proven particularly effective, often providing yields in the range of 70-95% under optimized conditions [30].
The scalability of synthetic procedures is a crucial consideration for industrial applications. Many laboratory-scale synthetic procedures cannot be easily scaled up due to issues such as heat transfer, mixing, and safety concerns. The development of continuous flow processes has addressed some of these limitations, providing more reliable and efficient scaling procedures [31].
Efficiency considerations include not only yield but also factors such as reaction time, energy consumption, and waste generation. Green chemistry approaches have been particularly successful in improving the overall efficiency of synthetic procedures while reducing environmental impact [32].
Despite significant advances in synthetic methodology, several limitations and challenges remain in the synthesis of naphtho[1,2-d]thiazole-2-carbonitrile derivatives. These include issues related to regioselectivity, functional group tolerance, and the synthesis of complex substituted derivatives.
Regioselectivity remains a significant challenge in many synthetic routes, particularly when multiple sites are available for cyclization or substitution. The development of more selective synthetic methodologies continues to be an active area of research [8].
Functional group tolerance is another important consideration, as many synthetic procedures are incompatible with certain functional groups. This limitation can restrict the scope of substrates that can be employed and may require the use of protecting groups [18].
The synthesis of complex substituted derivatives presents particular challenges, as it often requires the use of specialized reagents or multi-step synthetic sequences. The development of more efficient synthetic routes to these compounds remains an important research objective [33].